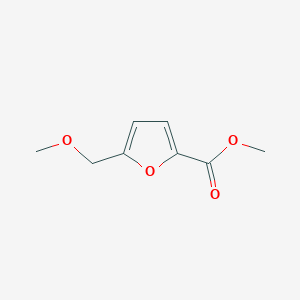

Methyl 5-(methoxymethyl)furan-2-carboxylate

Descripción general

Descripción

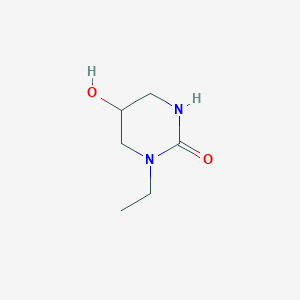

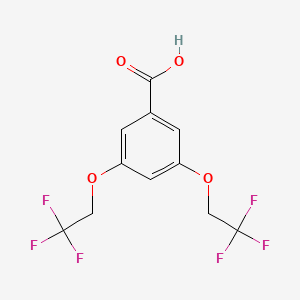

“Methyl 5-(methoxymethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of “Methyl 5-(methoxymethyl)furan-2-carboxylate” can be achieved through a one-pot multicomponent Biginelli reaction . Another method involves the dehydration of hexoses and subsequent etherification of hydroxymethylfurfural (HMF) .Molecular Structure Analysis

The molecular structure of “Methyl 5-(methoxymethyl)furan-2-carboxylate” is characterized by the presence of a furan ring, an ester group, and a methoxymethyl group .Chemical Reactions Analysis

“Methyl 5-(methoxymethyl)furan-2-carboxylate” can react with ethylene in the presence of Sn-Beta to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Methyl 5-(methoxymethyl)furan-2-carboxylate: belongs to a class of compounds with promising antimycobacterial properties. These agents have the ability to interfere with iron homeostasis, a crucial aspect in the survival of Mycobacterium tuberculosis (Mtb) . Iron acquisition is essential for Mtb’s virulence, and inhibiting this process could lead to novel anti-TB drugs.

Tuberculosis Treatment

Given the global impact of tuberculosis (TB), finding new drugs is critical. TB remains a major cause of death, and the emergence of drug-resistant strains poses additional challenges . Researchers are exploring compounds like methyl 5-(methoxymethyl)furan-2-carboxylate as potential anti-TB candidates.

Salicylate Synthase Inhibition

The compound targets salicylate synthase MbtI in Mtb. MbtI catalyzes the biosynthesis of siderophores (mycobactins and carboxymycobactins), which are essential for iron supply in Mtb . By inhibiting MbtI, this compound disrupts iron acquisition, potentially weakening the pathogen.

Structural Analysis

Researchers have analyzed the crystal structure of a fluorinated ester derivative of this compound using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . Understanding its structure aids in drug design and optimization.

Cytotoxicity Studies

Methyl 5-(methoxymethyl)furan-2-carboxylate: and its derivatives have been investigated for cytotoxicity against cancer cell lines (HeLa, HepG2, and Vero) and Gram-positive/negative bacteria . These studies explore its potential beyond TB treatment.

Synthesis of Fused Furans

Beyond its biological applications, methyl 5-(methoxymethyl)furan-2-carboxylate has been used in the synthesis of cis-fused 5-oxofuro[2,3-b]furans . These fused furans have diverse uses in organic chemistry.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-(methoxymethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYHQVZORYVUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2595783.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2595784.png)

![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)